![molecular formula C7H6ClN3 B11915318 7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11915318.png)

7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

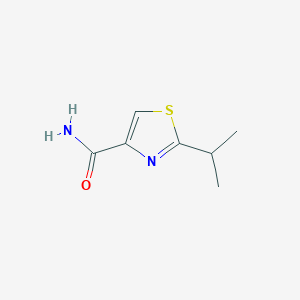

7-Chloro-5-méthyl-3H-imidazo[4,5-b]pyridine est un composé hétérocyclique qui appartient à la famille des imidazopyridines.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

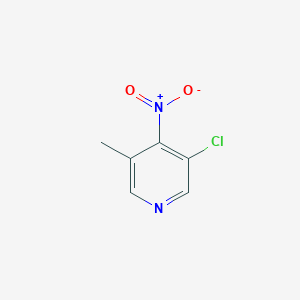

La synthèse du 7-Chloro-5-méthyl-3H-imidazo[4,5-b]pyridine implique généralement l'utilisation de la 2,3-diaminopyridine comme matière de départ. Le processus commence par la substitution nucléophile d'un halogène dans le cycle pyridine, activée par un groupe nitro. Ceci est suivi par la réduction du groupe nitro pour produire le dérivé 2,3-diaminopyridine souhaité .

Une méthode courante implique l'acylation de la 2,3-diaminopyridine avec de l'anhydride acétique, suivie d'une cyclisation pour former le système cyclique imidazo[4,5-b]pyridine. Divers dérivés d'acide carboxylique, tels que les anhydrides, peuvent être utilisés comme sources du fragment à un carbone nécessaire à la formation du cycle à cinq chaînons .

Méthodes de production industrielle

Les méthodes de production industrielle du 7-Chloro-5-méthyl-3H-imidazo[4,5-b]pyridine impliquent souvent une synthèse à grande échelle utilisant des voies similaires à celles décrites ci-dessus. L'utilisation de catalyseurs efficaces et de conditions réactionnelles optimisées peut améliorer le rendement et la pureté, rendant le processus plus rentable et plus évolutif .

Analyse Des Réactions Chimiques

Types de réactions

Le 7-Chloro-5-méthyl-3H-imidazo[4,5-b]pyridine subit diverses réactions chimiques, notamment :

Réduction : Réduction du groupe nitro dans la matière de départ pour former la 2,3-diaminopyridine.

Substitution : Réactions de substitution nucléophile impliquant des halogènes dans le cycle pyridine.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent l'hydrogène en présence de palladium sur carbone, le nickel de Raney, le bisulfite de sodium, le borohydrure de sodium, le zinc ou le fer en présence d'acide . Les conditions réactionnelles impliquent souvent une ébullition dans l'éthanol ou d'autres solvants pour faciliter les transformations souhaitées .

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'imidazo[4,5-b]pyridine, qui peuvent être fonctionnalisés davantage pour des applications spécifiques .

4. Applications de la recherche scientifique

Le 7-Chloro-5-méthyl-3H-imidazo[4,5-b]pyridine a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le mécanisme d'action du 7-Chloro-5-méthyl-3H-imidazo[4,5-b]pyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, certains dérivés agissent comme des modulateurs allostériques positifs du récepteur GABA A, renforçant les effets inhibiteurs du GABA dans le système nerveux central . D'autres dérivés peuvent inhiber des enzymes telles que l'aromatase, réduisant la production d'œstrogènes et exerçant ainsi des effets anticancéreux .

Applications De Recherche Scientifique

7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of 7-Chloro-5-methyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives act as GABA A receptor positive allosteric modulators, enhancing the inhibitory effects of GABA in the central nervous system . Other derivatives may inhibit enzymes such as aromatase, reducing the production of estrogen and thereby exerting anti-cancer effects .

Comparaison Avec Des Composés Similaires

Composés similaires

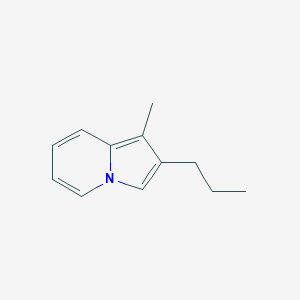

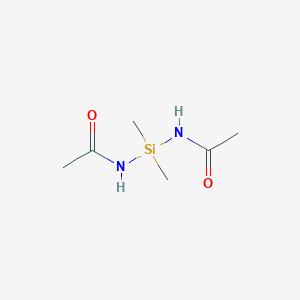

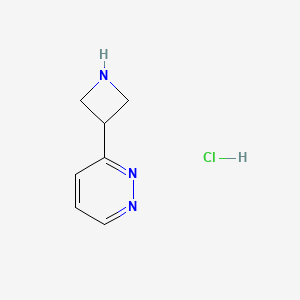

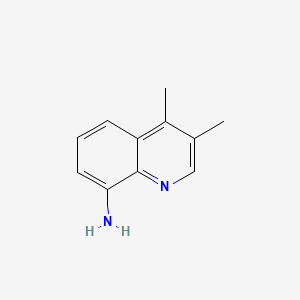

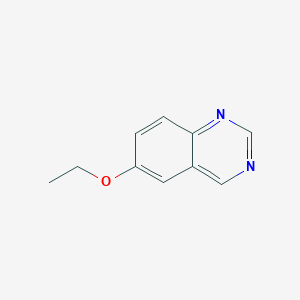

Des composés similaires au 7-Chloro-5-méthyl-3H-imidazo[4,5-b]pyridine comprennent :

Unicité

Ce qui distingue le 7-Chloro-5-méthyl-3H-imidazo[4,5-b]pyridine, c'est son motif de substitution spécifique, qui peut influencer son activité biologique et sa réactivité chimique. La présence des groupes chloro et méthyle peut améliorer son affinité de liaison à certaines cibles moléculaires et modifier ses propriétés pharmacocinétiques .

Propriétés

Formule moléculaire |

C7H6ClN3 |

|---|---|

Poids moléculaire |

167.59 g/mol |

Nom IUPAC |

7-chloro-5-methyl-1H-imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C7H6ClN3/c1-4-2-5(8)6-7(11-4)10-3-9-6/h2-3H,1H3,(H,9,10,11) |

Clé InChI |

DHTNTAVVZZMIJD-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C2C(=N1)N=CN2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11915256.png)

![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)

![3-Methyl-5,6-dihydroisoxazolo[3,4-d]pyridazine-4,7-dione](/img/structure/B11915307.png)

![7-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11915325.png)

![6-Azaspiro[2.5]octa-4,7-diene, 6-acetyl-1,1-dimethyl-](/img/structure/B11915333.png)